molecular formula C10H11BrO B3380940 2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene CAS No. 2120-18-5

2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene

Cat. No. B3380940
CAS RN: 2120-18-5
M. Wt: 227.1 g/mol
InChI Key: DEEPWKNTUYRJHZ-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene is a chemical compound that belongs to the category of aromatic ethers. It is also known as 2-bromo-4-methylphenyl prop-2-enyl ether1. This compound has various applications in scientific research, especially in the field of organic synthesis1.



Synthesis Analysis

2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene is used as a reagent in organic synthesis, especially in the preparation of various substituted phenols1. It is also used as a starting material in the synthesis of other organic compounds, such as biologically active molecules and pharmaceuticals1.



Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene is not explicitly mentioned in the search results. However, it is known that the compound contains a bromine atom and a prop-2-en-1-yloxy group attached to a benzene ring1.



Chemical Reactions Analysis

The mechanism of action of 2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene is not well-understood. However, it is believed to act as an electrophile in organic reactions, due to the presence of the bromine atom and the prop-2-en-1-yloxy group1. This makes it a useful reagent in various organic transformations1.



Physical And Chemical Properties Analysis

One advantage of using 2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene in lab experiments is its high reactivity, which makes it useful in various organic transformations1. However, its limited solubility in water and some organic solvents can be a limitation in certain experiments1.


Safety And Hazards

There is limited information available on the biochemical and physiological effects of 2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene. However, it is not known to have any significant toxic effects on humans or animals1.


properties

IUPAC Name

2-bromo-4-methyl-1-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-3-6-12-10-5-4-8(2)7-9(10)11/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEPWKNTUYRJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292958
Record name 2-bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene

CAS RN

2120-18-5
Record name NSC86578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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